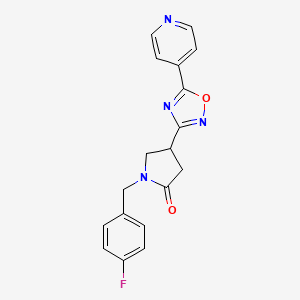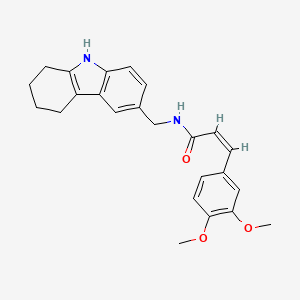![molecular formula C25H28N6O2 B2583632 (2R)-N-[4-[2-[(4-Morpholin-4-ylphenyl)amino]pyrimidin-4-yl]phenyl]pyrrolidin-2-carboxamid CAS No. 945750-13-0](/img/structure/B2583632.png)
(2R)-N-[4-[2-[(4-Morpholin-4-ylphenyl)amino]pyrimidin-4-yl]phenyl]pyrrolidin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide is a useful research compound. Its molecular formula is C25H28N6O2 and its molecular weight is 444.539. The purity is usually 95%.
BenchChem offers high-quality (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
STAT6-Inhibition
Diese Verbindung wurde als potenter und oral bioverfügbarer Inhibitor von Signaltransduktoren und Aktivatoren der Transkription 6 (STAT6) identifiziert. STAT6 ist ein Schlüsselregulator der Immunantwort von Typ-2-Helfer-T-Zellen (Th2). Die Inhibition von STAT6 kann ein potenzielles therapeutisches Ziel für allergische Erkrankungen wie Asthma und atopische Erkrankungen sein .
Inhibition der Th2-Differenzierung
Die Verbindung hat gezeigt, dass sie die Th2-Differenzierung in T-Zellen der Mausmilz, die durch Interleukin (IL)-4 induziert wird, hemmt. Diese Inhibition erfolgt ohne Beeinträchtigung der Differenzierung von Typ-1-Helfer-T-Zellen (Th1), die durch IL-12 induziert wird .
Orale Bioverfügbarkeit
Die Verbindung hat eine orale Bioverfügbarkeit gezeigt, was ein entscheidender Faktor für die Medikamentenverabreichung ist. Orale Bioverfügbarkeit bezieht sich auf das Ausmaß und die Geschwindigkeit, mit der der aktive pharmazeutische Wirkstoff oder die therapeutische Einheit resorbiert wird und am Wirkort verfügbar wird .
Potente STAT6-Inhibition
Die Verbindung hat eine potente STAT6-Inhibition mit einem IC (50) von 0,70 nM gezeigt. IC50 ist ein Maß für die Wirksamkeit einer Substanz bei der Hemmung einer bestimmten biologischen oder biochemischen Funktion .
Inhibition der IL-4-induzierten Th2-Differenzierung
Die Verbindung hemmt die Th2-Differenzierung in T-Zellen der Mausmilz, die durch Interleukin (IL)-4 induziert wird, mit einem IC (50) von 0,28 nM .
Keine Wirkung auf die Th1-Zelldifferenzierung
Die Verbindung beeinflusst die Differenzierung von Typ-1-Helfer-T-Zellen (Th1), die durch IL-12 induziert wird, nicht. Diese selektive Inhibition ist entscheidend für die Aufrechterhaltung des Gleichgewichts der Immunantworten .
Wirkmechanismus
Target of Action
The primary target of (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide is Signal Transducers and Activators of Transcription 6 (STAT6) . STAT6 is a key regulator of the type 2 helper T (Th2) cell immune response .
Mode of Action
(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide interacts with STAT6, inhibiting its activity . This compound shows potent STAT6 inhibition with an IC50 of 0.70nM .
Biochemical Pathways
The inhibition of STAT6 by (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide affects the Th2 cell differentiation pathway . It inhibits Th2 differentiation in mouse spleen T cells induced by interleukin (IL)-4 with an IC50 of 0.28 nM without affecting type 1 helper T (Th1) cell differentiation induced by IL-12 .
Pharmacokinetics
(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide exhibits good oral bioavailability. In mice, the oral bioavailability of this compound is reported to be 25% .
Result of Action
The molecular and cellular effects of (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide’s action include the inhibition of STAT6 activity and the subsequent suppression of Th2 cell differentiation . This leads to a potential therapeutic effect for allergic diseases such as asthma and atopic diseases .
Biochemische Analyse
Biochemical Properties
The compound (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide interacts with STAT6, a protein involved in the Th2 cell immune response . It inhibits STAT6 with an IC50 of 0.70nM . This interaction affects the differentiation of Th2 cells induced by interleukin (IL)-4 .
Cellular Effects
In terms of cellular effects, (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide influences cell function by inhibiting Th2 differentiation in mouse spleen T cells induced by IL-4 . It does not affect type 1 helper T (Th1) cell differentiation induced by IL-12 .
Molecular Mechanism
The molecular mechanism of action of (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide involves binding interactions with STAT6, leading to its inhibition . This results in changes in gene expression related to Th2 cell differentiation .
Eigenschaften
IUPAC Name |
(2R)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCDPQFIXDIMS-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2583550.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2583552.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2583556.png)
![N-(4-bromophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2583560.png)
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2583561.png)
![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2583562.png)
![2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2583563.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2583564.png)



![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)
